molecular formula C13H16ClNO B5356274 N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride

Cat. No.: B5356274
M. Wt: 237.72 g/mol
InChI Key: VCSWFUIPAKCJQB-UHFFFAOYSA-N
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Description

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a phenyl group and an ethanamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 5-phenylfuran-2-carbaldehyde with ethanamine under reductive amination conditions. The reaction is often catalyzed by molecular sieves and trifluoroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes. For instance, it has been identified as a potent inhibitor of sirtuin 2, an enzyme involved in various cellular processes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular pathways related to cancer, neurodegenerative diseases, and metabolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit sirtuin 2 with high potency makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(5-phenylfuran-2-yl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c1-2-14-10-12-8-9-13(15-12)11-6-4-3-5-7-11;/h3-9,14H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSWFUIPAKCJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(O1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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